Cas no 52813-63-5 ((R)-(-)-Dihydro-5-(hydroxymethyl)furanone)

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone은 키랄성 화합물로, 광학적으로 활성인 푸라논 유도체입니다. 이 화합물은 5탄당의 구조적 유사체로, 유기 합성 및 약물 개발에서 중요한 중간체 역할을 합니다. 특히, 높은 광학 순도와 우수한 입체 선택성을 보유하여 비대칭 촉매 반응 및 생체 활성 분자 설계에 유용하게 적용됩니다. 또한, 수산기 메틸 기(-CH2OH)의 존재로 인해 추가적인 화학적 변형이 용이하며, 향균제 및 향료 산업에서도 잠재적 응용 가능성을 가집니다. 안정적인 결정성 고체 형태로 제공되어 보관 및 취급이 편리합니다.
(R)-(-)-Dihydro-5-(hydroxymethyl)furanone structure
52813-63-5 structure
상품 이름:(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
CAS 번호:52813-63-5
MF:C5H8O3
메가와트:116.115221977234
MDL:MFCD00040528
CID:56318
PubChem ID:6950353

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 화학적 및 물리적 성질

이름 및 식별자

    • (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
    • (R)-(-)-4,5-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-(?)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-5-Hydroxymethyl-dihydro-furan-2-one
    • (R)-5-Hydroxymethyl-pyrrolidin-2-one
    • (5R)-5-(hydroxymethyl)oxolan-2-one
    • (R)-(-)-Dihydro-5-(hydroxymethyl)furanone
    • (R)-5-Hydroxymethyldihydrofuran-2-one
    • BCP23214
    • (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (r)-(-)-g-hydroxymethyl- g-butyrolactone
    • NSISJFFVIMQBRN-SCSAIBSYSA-N
    • SCHEMBL931042
    • (r)-(-)-gamma-hydroxymethyl-gamma-butyrolactone
    • (r)-(+)-dihydro-5-(hydroxymethyl)-2(3h)-furanone
    • AKOS016842835
    • R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)-2(3H)-
    • AS-37602
    • (R)-4-(hydroxymethyl)-4-butyrolactone
    • CS-0046919
    • EN300-99298
    • (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, 97%
    • A847751
    • AC-6629
    • (r)-gamma-hydroxymethyl-gamma-butyro-lactone
    • l-dihydro-5-(hydroxymethyl)-2(3h)-furanone (r-)
    • Q-103495
    • MFCD00040528
    • (r)-5-(hydroxymethyl)-dihydrofuran-2(3h)-one
    • 5-Hydroxymethyl-dihydro-furan-2-one;(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
    • AM20090484
    • (5R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
    • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-, (5R)-
    • DTXSID201254377
    • 52813-63-5
    • (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone (ACI)
    • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-, (R)- (ZCI)
    • (-)-(R)-5-(Hydroxymethyl)tetrahydrofuran-2-one
    • (5R)-5-(Hydroxymethyl)dihydro-furan-2(3H)-one
    • (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-5-(Hydroxymethyl)dihydrofuran-2-one
    • (R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-γ-(Hydroxymethyl)-γ-butyrolactone
    • 2(3H)-Furanone dihydro-5-(hydroxymethyl)-, (5R)-
    • MDL: MFCD00040528
    • 인치: 1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
    • InChIKey: NSISJFFVIMQBRN-SCSAIBSYSA-N
    • 미소: O1C(CC[C@@H]1CO)=O

계산된 속성

  • 정밀분자량: 116.04700
  • 동위원소 질량: 116.047
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 99.8
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.4
  • 상호 변형 이기종 수량: 2
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 46.5A^2

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • 밀도: 1.237 g/mL at 25 °C(lit.)
  • 비등점: 101-102 °C/0.048 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 230°f
    섭씨: 110 ° c
  • 굴절률: n20/D 1.47(lit.)
  • PSA: 46.53000
  • LogP: -0.31570
  • 비선광도: -56 º (c=3 in chloroform)
  • 용해성: 미확정
  • 광학 활성: [α]20/D −56°, c = 3 in chloroform

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 보안 정보

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 세관 데이터

  • 세관 번호:2932209090
  • 세관 데이터:

    ?? ?? ??:

    2932209090

    개요:

    2932209090. 기타 내에스테르.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2932209090. 기타 내에스테르.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
60102-1/G
(R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)FURANONE
52813-63-5 97%
1g
$226 2023-09-16
abcr
AB284396-1 g
(R)-5-Hydroxymethyl-dihydro-furan-2-one, 97%; .
52813-63-5 97%
1 g
€411.80 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB930-1g
(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 95+%
1g
2072.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB930-50mg
(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 95+%
50mg
213.0CNY 2021-08-04
Ambeed
A959735-250mg
(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 95%
250mg
$88.0 2025-02-24
Enamine
EN300-99298-1g
(5R)-5-(hydroxymethyl)oxolan-2-one
52813-63-5 95%
1g
$584.0 2023-09-01
Chemenu
CM196309-5g
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 97%
5g
$525 2021-08-05
Chemenu
CM196309-10g
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 97%
10g
$951 2021-08-05
Fluorochem
034415-1g
R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 97%
1g
£255.00 2022-02-28
AstaTech
60102-5/G
(R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)FURANONE
52813-63-5 97%
5g
$780 2023-09-16

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  23 °C
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  23 °C
참조
Syntheses of sceptrins and nakamuric acid and insights into the biosyntheses of pyrrole-imidazole dimers
Wang, Xiaolei; Gao, Yang; Ma, Zhiqiang; Rodriguez, Rodrigo A.; Yu, Zhi-Xiang; et al, Organic Chemistry Frontiers, 2015, 2(8), 978-984

합성 방법 2

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Diglyme
참조
Novel synthesis of L-hydroxyproline from D-glutamic acid
Eguchi, Chikahiko; Kakuta, Akio, Bulletin of the Chemical Society of Japan, 1974, 47(7), 1704-8

합성 방법 3

반응 조건
참조
A convenient synthesis of (R)-japonilure
Chattopadhyay, S.; Mamdapur, V. R.; Chadha, M. S., Synthetic Communications, 1990, 20(9), 1299-303

합성 방법 4

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Total synthesis of the cytotoxic macrocycle (+)-hitachimycin
Smith, Amos B. III; Rano, Thomas A.; Chida, Noritaka; Sulikowski, Gary A.; Wood, John L., Journal of the American Chemical Society, 1992, 114(21), 8008-22

합성 방법 5

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Solvents: Methanol ;  0 °C
참조
Total Synthesis of Amphidinolide F
Valot, Gaelle; Regens, Christopher S.; O'Malley, Daniel P.; Godineau, Edouard; Takikawa, Hiroshi; et al, Angewandte Chemie, 2013, 52(36), 9534-9538

합성 방법 6

반응 조건
1.1 Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methyli… Solvents: Water
1.2 Reagents: Trifluoroacetic acid
1.3 Solvents: Benzene
참조
The conversion of racemic terminal epoxides into either (+)- or (-)-diol γ- and δ-lactones
Liu, Zhi-Yu; Ji, Jian-Xin; Li, Bo-Gang, Perkin 1, 2000, (20), 3519-3521

합성 방법 7

반응 조건
참조
Alzheimer's therapy: an approach to novel muscarinic ligands based upon the naturally occurring alkaloid himbacine
Kozikowski, Alan P.; Fauq, Abdul H.; Miller, Jacqueline H.; McKinney, Michael, Bioorganic & Medicinal Chemistry Letters, 1992, 2(8), 797-802

합성 방법 8

반응 조건
1.1 Reagents: Dimethyl sulfide ,  Borane Solvents: Tetrahydrofuran
참조
Synthesis and Analysis of Libraries of Potential Flavour Compounds
Bang, Kyong-A., 2006, , ,

합성 방법 9

반응 조건
1.1 Reagents: Dimethyl sulfide ,  Borane Solvents: Tetrahydrofuran
참조
Synthesis and anti-viral activity of novel 3,6-dioxa- [3.2.0]bicyclonucleoside nucleotide analogs
Fang, Xingang, 2007, , 69(1),

합성 방법 10

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Solvents: Methanol
참조
Concise Total Syntheses of Amphidinolides C and F
Valot, Gaelle; Mailhol, Damien; Regens, Christopher S.; O'Malley, Daniel P.; Godineau, Edouard; et al, Chemistry - A European Journal, 2015, 21(6), 2398-2408

합성 방법 11

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -15 °C; overnight, rt
1.2 Reagents: Methanol ;  0 °C
참조
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; Ciss, Ismaila; Fenneteau, Johan ; Vallerotto, Sara; Seck, Matar; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

합성 방법 12

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  -10 °C
참조
Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Boukouvalas, John, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

합성 방법 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  15 h, rt
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, rt
참조
Design and synthesis of novel 2',3'-dideoxy-4'-selenonucleosides as potential antiviral agents
Jeong, Lak Shin; Choi, Yoo Na; Tosh, Dilip K.; Choi, Won Jun; Kim, Hea Ok; et al, Bioorganic & Medicinal Chemistry, 2008, 16(23), 9891-9897

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  rt → 0 °C; 2 h, 0 °C → 50 °C
참조
Dynamically tuning transient silicone polymer networks with hydrogen bonding
Yepremyan, Akop; Osamudiamen, Andrew; Brook, Michael A.; Feinle, Andrea, Chemical Communications (Cambridge, 2020, 56(88), 13555-13558

합성 방법 15

반응 조건
1.1 Reagents: Trifluoroacetic acid ;  20 min, -10 °C
참조
Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone
Stockton, Kieran P.; Greatrex, Ben W., Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone Raw materials

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone Preparation Products

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:52813-63-5)(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
A847751
순결:99%/99%
재다:1g/5g
가격 ($):218.0/768.0